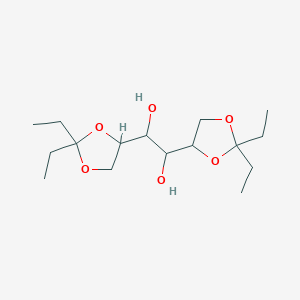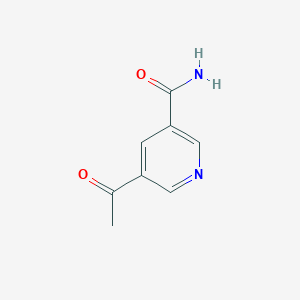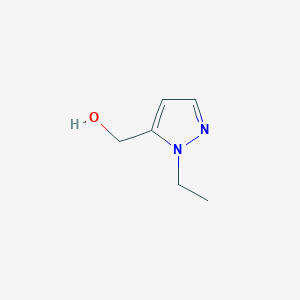![molecular formula C36H30NO2P B1648345 N,N-Bis((R)-1-phenylethyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine CAS No. 209482-27-9](/img/structure/B1648345.png)
N,N-Bis((R)-1-phenylethyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
Overview
Description
“N,N-Bis(®-1-phenylethyl)dinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine” is a chemical compound with the molecular formula C36H30NO2P . It is also known by other synonyms such as "(11bS)-N,N-Bis[®-1-phenylethyl]-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine" .
Chemical Reactions Analysis
The compound is a phosphine-phosphoramidite ligand, which can be used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .Physical And Chemical Properties Analysis
The compound has a molecular weight of 539.603 . It has a boiling point of 710.7±63.0 °C at 760 mmHg and a melting point of 102-103°C . The flash point is 383.6±33.7 °C . The exact mass is 539.201416 and it has a LogP value of 10.33 .Scientific Research Applications
Catalysis and Enantioselective Reactions
Palladium(II) and Platinum(II) complexes of C2-bridged chiral diphosphines, including those derived from N,N-Bis((R)-1-phenylethyl)dinaphtho derivatives, have been applied to enantioselective carbonyl-ene reactions. These catalysts have demonstrated good to excellent enantioselectivities, with ee values reaching as high as 99.6%. Such high enantioselectivities are attributed to the deep chiral space created by the bulky (R)-binaphthyl groups close to the reaction site, efficiently controlling the reaction behavior (Luo et al., 2010).
Synthesis of Novel Chiral Compounds
The synthesis of novel chiral binaphthyl phospholane, based on practical routes from readily accessible enantiomerically pure binaphthanol, showcases another application. This ligand has demonstrated excellent enantioselectivities (95-99.6% ee) in the hydrogenation of an isomeric mixture of (E)- and (Z)-beta-substituted-alpha-arylenamides, using a Rh-binaphane catalyst. These enantioselectivities are among the highest reported for this transformation, indicating the potential of N,N-Bis((R)-1-phenylethyl)dinaphtho derivatives in synthesizing enantioselective compounds (Xiao et al., 1999).
Material Science and Polymer Chemistry
In material science, derivatives of N,N-Bis((R)-1-phenylethyl)dinaphtho have been utilized in the synthesis of ortho-linked aromatic polyimides. These polyimides, synthesized using a bis(ether amine) containing the ortho-substituted phenylene unit, displayed excellent solubility in polar organic solvents, good thermal stability, and mechanical properties. This application points to the potential of such compounds in the development of new materials with desirable thermal and mechanical characteristics (Hsiao et al., 2000).
Safety and Hazards
The compound is classified as a warning signal word. It has hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as eyeshields, gloves, and type N95 (US) or type P1 (EN143) respirator filter are recommended .
properties
IUPAC Name |
N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30NO2P/c1-25(27-13-5-3-6-14-27)37(26(2)28-15-7-4-8-16-28)40-38-33-23-21-29-17-9-11-19-31(29)35(33)36-32-20-12-10-18-30(32)22-24-34(36)39-40/h3-26H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZPDRCMCSBQFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11bR)-N,N-Bis((1S)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(4-bromophenyl)methyl]propanamide](/img/structure/B1648287.png)



![Ethyl-2-[5-(3-nitrophenyl)]furoyl-acetate](/img/structure/B1648309.png)
![3-Methylbenzo[d]isoxazole-5-carbonitrile](/img/structure/B1648317.png)

